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Compound of Interest

Compound Name: 4-Aminoisobenzofuran-1,3-dione

Cat. No.: B094892 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisobenzofuran-1,3-dione, also known as 4-aminophthalic anhydride, is a versatile

bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its

unique structure, incorporating both a reactive anhydride moiety and a nucleophilic aromatic

amine, allows for a diverse range of chemical transformations. This dual reactivity makes it an

invaluable precursor for the construction of complex heterocyclic systems, which are prominent

scaffolds in medicinal chemistry and materials science.[1][2] This technical guide provides a

comprehensive overview of the chemical and physical properties, key synthetic applications,

and detailed experimental protocols involving 4-aminoisobenzofuran-1,3-dione, with a

particular focus on its role in the development of therapeutic agents and functional materials.

Chemical and Physical Properties
4-Aminoisobenzofuran-1,3-dione is typically a solid at room temperature and should be

stored in a dark, inert atmosphere at 2-8°C.[3][4] Key identifiers and physical properties are

summarized in the table below.
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Property Value Reference

CAS Number 17395-99-2 [5]

Molecular Formula C₈H₅NO₃ [5]

Molecular Weight 163.13 g/mol [5]

IUPAC Name
4-amino-2-benzofuran-1,3-

dione
[3]

Appearance White powder [6]

Melting Point 294 °C [7]

Storage Temperature 2-8°C [3]

Spectroscopic Data
Spectroscopic analysis is essential for the characterization of 4-aminoisobenzofuran-1,3-
dione and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆): The proton NMR spectrum shows characteristic signals for the aromatic

protons and the amine group. The amino protons (-NH₂) typically appear as a singlet around

3.9 ppm. The aromatic protons exhibit a more complex splitting pattern in the aromatic region

of the spectrum.[5]

¹³C NMR: While specific data for the parent compound is not readily available, the ¹³C NMR

spectrum is expected to show distinct signals for the carbonyl carbons of the dione

functionality (typically in the range of 160-180 ppm) and for the aromatic carbons (110-150

ppm). The carbon attached to the amino group would show a characteristic upfield shift due

to the electron-donating nature of the nitrogen atom.[1] For comparison, in thalidomide, a

well-known derivative, the four carbonyl carbons resonate at δ 173.2, 170.2, and 167.6 ppm,

and the aromatic carbons appear at δ 135.3, 131.7, and 123.8 ppm.[8]

Infrared (IR) Spectroscopy
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The IR spectrum of 4-aminoisobenzofuran-1,3-dione is characterized by the stretching

vibrations of its functional groups. Key expected absorptions include:

N-H stretching of the primary amine.

C=O stretching of the anhydride group (typically two bands).

C-N stretching of the aromatic amine.

Aromatic C-H and C=C stretching.

For the related compound pomalidomide, characteristic IR peaks are observed at 3481, 3378,

3248, 1752, 1703, and 1635 cm⁻¹.[9]

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool to confirm the elemental

composition of the molecule. For 4-aminoisobenzofuran-1,3-dione (C₈H₅NO₃), the theoretical

exact mass can be precisely calculated and compared with the experimental value.[5]

Key Reactions and Synthetic Applications
The dual reactivity of 4-aminoisobenzofuran-1,3-dione makes it a valuable precursor for a

wide array of organic transformations, leading to the synthesis of diverse molecular

architectures.

Reactions at the Anhydride Moiety: Imide Formation
The anhydride group is highly susceptible to nucleophilic attack by amines, leading to the

formation of phthalimides. This reaction is fundamental to the synthesis of many biologically

active molecules, including the renowned immunomodulatory drugs (IMiDs).

Reactions at the Amino Group: Acylation and Alkylation
The primary amino group is nucleophilic and can readily undergo acylation, alkylation, and

diazotization reactions. This allows for further functionalization and diversification of the

molecular scaffold.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b094892?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/pomalidomide.htm
https://www.benchchem.com/product/b094892?utm_src=pdf-body
https://www.benchchem.com/product/b094892
https://www.benchchem.com/product/b094892?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22650377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3193296/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Thalidomide Analogues
4-Aminoisobenzofuran-1,3-dione is a key starting material for the synthesis of thalidomide

and its more potent and safer analogues, such as lenalidomide and pomalidomide. These

drugs are widely used in the treatment of multiple myeloma and other cancers.[10] The

synthesis typically involves the condensation of the anhydride with a substituted glutarimide

precursor.

Precursor for Fluorescent Probes
The 4-aminophthalimide scaffold is known for its strong fluorescent properties and is used in

the development of fluorescent probes for biological imaging and sensing applications.[11][12]

[13] The amino group can be functionalized to tune the photophysical properties of the resulting

dye.

Experimental Protocols
This section provides detailed methodologies for the synthesis of 4-aminoisobenzofuran-1,3-
dione and a key derivative.

Synthesis of 4-Aminoisobenzofuran-1,3-dione via
Catalytic Hydrogenation of 4-Nitrophthalic Anhydride
This protocol describes the reduction of the nitro group of 4-nitrophthalic anhydride to an

amine, yielding 4-aminoisobenzofuran-1,3-dione.[1][5]

Materials:

4-Nitrophthalic anhydride

Palladium on carbon (10% Pd/C)

Methanol

Hydrogen gas

Autoclave reactor
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Filtration apparatus

Procedure:

In a suitable autoclave reactor, place 4-nitrophthalic anhydride and a catalytic amount of

10% Pd/C (typically 1-5 mol%).

Add a suitable solvent, such as methanol, to dissolve the starting material.

Seal the reactor and purge the system with an inert gas (e.g., nitrogen) three to five times to

remove any residual air.[14]

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).[15]

Heat the reactor to the target temperature (e.g., 40°C) with vigorous stirring.[15]

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically

complete when hydrogen consumption ceases.

Once the reaction is complete, stop the heating and allow the reactor to cool to room

temperature.

Carefully vent the excess hydrogen gas.

Filter the reaction mixture to remove the palladium catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude product.

The crude 4-aminoisobenzofuran-1,3-dione can be further purified by recrystallization from

a suitable solvent.

Synthesis of Pomalidomide from 4-
Aminoisobenzofuran-1,3-dione Precursor
This protocol outlines the synthesis of the immunomodulatory drug pomalidomide, a derivative

of 4-aminoisobenzofuran-1,3-dione. This procedure is adapted from a known synthesis of

pomalidomide.[9][10]
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Materials:

4-Aminoisobenzofuran-1,3-dione

3-Aminopiperidine-2,6-dione hydrochloride

Anhydrous sodium acetate

Acetonitrile

Distilled water

Round-bottomed flask with reflux condenser

Heating mantle

Filtration apparatus

Procedure:

To a round-bottomed flask, add 4-aminoisobenzofuran-1,3-dione (1.0 eq), 3-

aminopiperidine-2,6-dione hydrochloride (1.0 eq), and anhydrous sodium acetate (2.0 eq).[9]

Add acetonitrile as the solvent.

Heat the suspension to reflux temperature and maintain reflux for 4 hours.

After 4 hours, cool the reaction mixture and concentrate it to approximately one-third of its

original volume under reduced pressure.

Add distilled water to the concentrated residue and stir at room temperature for 30 minutes

to precipitate the product.

Collect the crystalline product by filtration.

Wash the product with distilled water.

Dry the product in a vacuum oven at 50°C until a constant weight is achieved.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b094892?utm_src=pdf-body
https://www.benchchem.com/product/b094892?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/pomalidomide.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Biological Relevance
Derivatives of 4-aminoisobenzofuran-1,3-dione, particularly the immunomodulatory drugs

(IMiDs) like thalidomide, pomalidomide, and lenalidomide, exert their therapeutic effects by

modulating specific biological pathways.

Cereblon (CRBN) Pathway
The primary target of thalidomide and its analogues is the protein Cereblon (CRBN).[2][3][8]

[16] CRBN is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.

Binding of an IMiD to CRBN alters the substrate specificity of the E3 ligase, leading to the

ubiquitination and subsequent proteasomal degradation of specific target proteins, known as

neosubstrates.[3][16] Key neosubstrates include the lymphoid transcription factors Ikaros

(IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.[17]

IMiD (e.g., Pomalidomide) CRBN CUL4-DDB1-RBX1
E3 Ligase Complex

 forms complex

Neosubstrates
(e.g., Ikaros, Aiolos)

 targets

Proteasome
 enters

Ubiquitin
 ubiquitination

Degradation Myeloma Cell
Apoptosis

 leads to

Click to download full resolution via product page

Caption: IMiD-mediated degradation of neosubstrates via the CRBN pathway.

Tumor Necrosis Factor-alpha (TNF-α) Signaling
Thalidomide and its analogues are also known to inhibit the production of the pro-inflammatory

cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][18][19] The mechanism involves enhancing

the degradation of TNF-α mRNA, thereby reducing its translation into protein.[1] This anti-

inflammatory activity contributes to their therapeutic effects in certain conditions.
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Caption: Inhibition of TNF-α production by IMiDs.

Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis, purification, and

characterization of a derivative of 4-aminoisobenzofuran-1,3-dione.
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Caption: A typical experimental workflow for organic synthesis.
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Conclusion
4-Aminoisobenzofuran-1,3-dione is a highly valuable and versatile building block in organic

synthesis. Its dual reactivity provides a convenient entry point for the construction of a wide

range of complex molecules with significant applications in medicinal chemistry and materials

science. The ability to readily synthesize important therapeutic agents, such as pomalidomide,

and to serve as a core for fluorescent probes highlights its importance in modern chemical

research and drug development. A thorough understanding of its properties and reactivity is

essential for harnessing its full potential in the creation of novel and functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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